molecular formula C17H20N4O9S B1141971 Sulfamonomethoxine-N1-glucosiduronic Acid CAS No. 14365-51-6

Sulfamonomethoxine-N1-glucosiduronic Acid

Katalognummer: B1141971
CAS-Nummer: 14365-51-6
Molekulargewicht: 456.4 g/mol
InChI-Schlüssel: FZHWWOQJLYAGNO-ARKGTOAJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sulfamonomethoxine-N1-glucosiduronic Acid involves multiple steps, starting with the preparation of the sulfonamide intermediate. This intermediate is then reacted with a glucuronic acid derivative under specific conditions to yield the final product . The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to achieve high yields and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Sulfamonomethoxine-N1-glucosiduronic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Sulfamonomethoxine-N1-glucosiduronic Acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of Sulfamonomethoxine-N1-glucosiduronic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, affecting various biochemical processes. The glucopyranuronic acid moiety plays a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sulfamonomethoxine: A related compound with similar structural features but lacking the glucopyranuronic acid moiety.

    Sulfamethoxazole: Another sulfonamide antibiotic with a different structure but similar pharmacological properties.

    Sulfadiazine: A sulfonamide compound used in various medical applications.

Uniqueness

Sulfamonomethoxine-N1-glucosiduronic Acid is unique due to its glucopyranuronic acid moiety, which enhances its solubility and binding properties. This structural feature distinguishes it from other sulfonamide compounds and contributes to its specific applications in research and industry .

Eigenschaften

CAS-Nummer

14365-51-6

Molekularformel

C17H20N4O9S

Molekulargewicht

456.4 g/mol

IUPAC-Name

(2S,3S,4S,5R,6R)-6-[(4-aminophenyl)sulfonyl-(6-methoxypyrimidin-4-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C17H20N4O9S/c1-29-11-6-10(19-7-20-11)21(31(27,28)9-4-2-8(18)3-5-9)16-14(24)12(22)13(23)15(30-16)17(25)26/h2-7,12-16,22-24H,18H2,1H3,(H,25,26)/t12-,13-,14+,15-,16+/m0/s1

InChI-Schlüssel

FZHWWOQJLYAGNO-ARKGTOAJSA-N

Isomerische SMILES

COC1=NC=NC(=C1)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N

Kanonische SMILES

COC1=NC=NC(=C1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N

Synonyme

1-[[(4-Aminophenyl)sulfonyl](6-methoxy-4-pyrimidinyl)amino]-1-deoxy-β-D-glucopyranuronic Acid;  β-D-1-Deoxy-1-[N1-(6-methoxy-4-pyrimidinyl)sulfanilamido]-glucopyranuronic Acid; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.